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Compound of Interest

Compound Name:
2-(3-Isopropyl-4-

methoxyphenyl)acetaldehyde

CAS No.: 134435-50-0

Cat. No.: B3232707

Get Quote

Compound Identity

IUPAC Name: 2-[4-methoxy-3-(propan-2-yl)phenyl]acetaldehyde[1][2]

Chemical Formula: C₁₂H₁₆O₂[1][2]

Molecular Weight: 192.25 g/mol [1][2]

Core Motif: 3,4-disubstituted phenylacetaldehyde.[1][2]

Strategic Utility in Drug Discovery This molecule represents a "privileged scaffold" in medicinal

chemistry, specifically within the design of G-Protein Coupled Receptor (GPCR) ligands.[1][2]

The specific substitution pattern—a bulky lipophilic isopropyl group at the meta position

combined with an electron-donating methoxy group at the para position—creates a unique

steric and electronic profile.[1][2]

Bioisosterism: It serves as a metabolic modulator.[1][2] The isopropyl group blocks metabolic

oxidation at the ring position (unlike a methyl group), while the methoxy group mimics the
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catechol ethers found in neurotransmitters (e.g., mescaline, dopamine metabolites).[1][2]

Reactivity: As a phenylacetaldehyde, it is the direct precursor to Tetrahydroisoquinolines

(THIQs) via the Pictet-Spengler reaction, a core heterocyclic moiety in over 2,000 bioactive

alkaloids and synthetic drugs (e.g., antihypertensives, anticholinergics).[1][2]

Part 2: Synthetic Protocol (Homologation Route)
Challenge: Phenylacetaldehydes are notoriously unstable, prone to aerobic oxidation (forming

phenylacetic acids) and polymerization.[1][2] Direct oxidation of the corresponding ethanol is

often low-yielding.[1][2] Solution: A two-step homologation sequence starting from the stable

benzaldehyde precursor (3-isopropyl-4-methoxybenzaldehyde) is the industry standard for

high-purity generation.[1][2]

Step-by-Step Methodology
Precursor: 3-isopropyl-4-methoxybenzaldehyde (commercially derived from thymol/carvacrol

methylation).[1][2]

Reaction 1: Wittig Olefination (Enol Ether Formation)[1][2]

Reagents: (Methoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide (KOtBu).

[1][2]

Solvent: Anhydrous THF (Tetrahydrofuran).[1][2]

Conditions: 0°C to Room Temperature, N₂ atmosphere.

Reaction 2: Acid Hydrolysis

Reagents: 1N HCl or Formic Acid.[1][2]

Solvent: THF/Water biphasic system.

Detailed Protocol:

Phosphorus Ylide Generation:
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Suspend (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF

(0.5 M) under nitrogen.

Cool to 0°C. Add KOtBu (1.3 equiv) portion-wise.[1][2] The solution will turn deep

red/orange (formation of the phosphorous ylide).[1][2] Stir for 30 minutes.

Coupling:

Add 3-isopropyl-4-methoxybenzaldehyde (1.0 equiv) dropwise in THF.[1][2]

Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2]

Disappearance of aldehyde indicates conversion to the enol ether intermediate.[1][2]

Hydrolysis (The Critical Step):

Quench the reaction with water.[1][2] Extract with diethyl ether.[1][2]

Concentrate the organic layer to obtain the crude enol ether.[1][2]

Redissolve in THF:2N HCl (4:1 ratio). Reflux gently for 1 hour. Note: This cleaves the enol

ether to the target aldehyde.[1][2]

Workup:

Neutralize with NaHCO₃.[1][2] Extract with Dichloromethane (DCM).[1][2]

Crucial: Wash with saturated Sodium Bisulfite (NaHSO₃) solution if purification is needed

(forms a solid adduct), or proceed immediately to flash chromatography.[1][2]

Data Summary: Physical & Chemical Properties
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Property Value / Observation Note

Appearance Colorless to pale yellow oil
Darkens rapidly upon air

exposure.[1][2]

Boiling Point ~115-120°C @ 1 mmHg
Estimated; distillation requires

high vacuum.[1][2]

Solubility DCM, THF, Ethanol, DMSO Insoluble in water.[1][2]

Stability Low (T½ ~ 48h in air) Store under Argon at -20°C.

Odor Green, floral, metallic
Potent olfactory fatigue agent.

[1][2]

Part 3: Visualization of Synthetic Logic
The following diagram illustrates the Homologation Pathway, highlighting the critical

intermediate handling to prevent polymerization.
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Click to download full resolution via product page

Figure 1: Wittig Homologation Workflow. The transformation from Benzaldehyde to

Phenylacetaldehyde via Enol Ether ensures carbon chain extension while minimizing oxidation

risks.[1][2]

Part 4: Application - The Pictet-Spengler Cyclization
For drug development professionals, the primary utility of 2-[4-methoxy-3-(propan-2-

yl)phenyl]acetaldehyde is its role as an electrophile in the synthesis of Tetrahydroisoquinolines.

[1][2]
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Mechanism: The aldehyde reacts with an amine (e.g., dopamine, tryptamine) to form an imine

(Schiff base).[1][2] Under acidic conditions, the electron-rich aromatic ring of the amine attacks

the iminium ion, closing a new ring.[1][2]

Protocol for Library Generation:

Dissolve amine (1.0 equiv) and the target aldehyde (1.1 equiv) in Methanol.

Stir for 2 hours to form the imine.

Add Acid: Trifluoroacetic acid (TFA) or dilute HCl.[1][2]

Cyclization: Heat to 60°C for 4-12 hours.

Result: A 1,2,3,4-tetrahydroisoquinoline scaffold with a bulky isopropyl group at the C-7 or C-

6 position (depending on regioselectivity), creating a novel IP space for receptor binding.[1]

[2]
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Figure 2: Pictet-Spengler Reaction Pathway.[1][2] This demonstrates the conversion of the

aldehyde into a pharmacologically active heterocyclic scaffold.[1][2]

Part 5: Safety & Handling (E-E-A-T)
Toxicity: Like most phenylacetaldehydes, this compound is a potential skin sensitizer

(Category 1, H317).[1][2] It may cause respiratory irritation.[1][2]

Handling: Always handle in a fume hood. Use butyl rubber gloves.[1][2]

Storage: The aldehyde autoxidizes to the corresponding phenylacetic acid upon contact with

air.[1][2]

Short term: Store under Nitrogen at 4°C.

Long term:[1][2] Convert to the sodium bisulfite adduct (solid) or the diethyl acetal (liquid)

for indefinite stability.[1][2]
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Derivatives. (Standard protocol validation). Retrieved from [Link][1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-Methoxyphenylacetaldehyde | C9H10O2 | CID 79782 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2-[4-(propan-2-yl)phenyl]acetaldehyde | 4395-92-0 [sigmaaldrich.com]

To cite this document: BenchChem. [Part 1: Molecular Architecture & Strategic
Significance[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3232707/docs#part-1-molecular-architecture-
strategic-significance-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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